

Application Notes and Protocols: Establishing a DPI 201-106 Resistant Glioblastoma Cell Line

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For Researchers, Scientists, and Drug Development Professionals

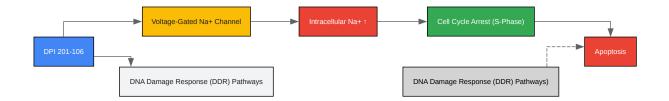
Introduction

Glioblastoma (GBM) is a highly aggressive and lethal brain tumor, notorious for its therapeutic resistance.[1][2][3] The voltage-gated sodium channel modulator, **DPI 201-106**, has emerged as a promising agent, demonstrating the ability to reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[4][5][6] Furthermore, it exhibits synergistic effects when combined with DNA damage response (DDR) inhibitors, offering a potential new therapeutic strategy.[2][4][5][6] Understanding the mechanisms of acquired resistance to **DPI 201-106** is crucial for the long-term clinical application of this compound. These application notes provide a detailed protocol for establishing and characterizing a **DPI 201-106** resistant glioblastoma cell line, a critical tool for investigating resistance mechanisms and developing strategies to overcome them.

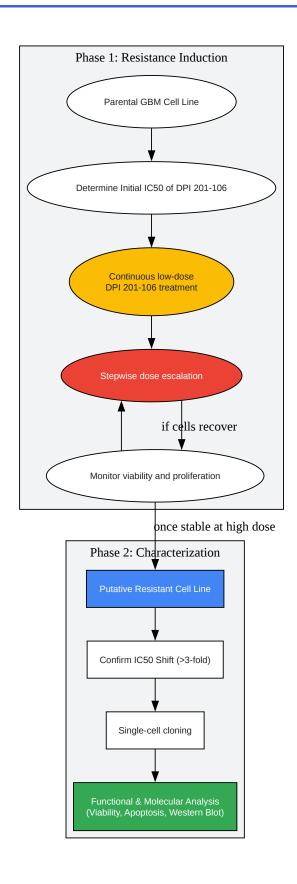
Signaling Pathways and Experimental Workflow

To visualize the theoretical underpinnings of **DPI 201-106** action and the workflow for generating a resistant cell line, the following diagrams are provided.









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